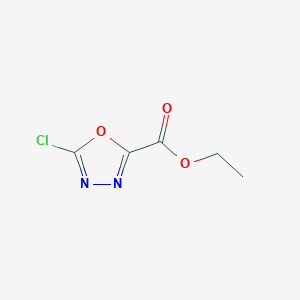
benzyl N-(isoquinolin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(isoquinolin-4-yl)carbamate (BZN) is a synthetic compound that has been widely studied in recent years due to its potential applications in various scientific fields. BZN is an important intermediate in the synthesis of many pharmaceuticals, and has been used in the development of a variety of drugs. BZN is known for its ability to act as a catalyst, as well as its potential for use in drug delivery systems and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(isoquinolin-4-yl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals and other compounds. This compound has also been studied for its potential use in drug delivery systems, as a therapeutic agent, and as a reagent in chemical reactions. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes, and as a potential treatment for cancer.
Wirkmechanismus
The mechanism of action of benzyl N-(isoquinolin-4-yl)carbamate is not completely understood. However, it is believed that this compound acts as a catalyst in the synthesis of pharmaceuticals and other compounds, and as a reagent in chemical reactions. Additionally, this compound has been shown to inhibit the activity of enzymes, and to have anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been shown to inhibit the activity of enzymes, and to reduce the levels of certain hormones. This compound has also been studied for its potential to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of benzyl N-(isoquinolin-4-yl)carbamate in laboratory experiments has several advantages. It is a versatile compound, and can be used in a variety of reactions. Additionally, this compound is relatively easy to synthesize and can be used in a variety of applications. However, this compound is toxic and can be hazardous if not handled properly. Additionally, this compound is not very stable, and can degrade over time.
Zukünftige Richtungen
Benzyl N-(isoquinolin-4-yl)carbamate has the potential to be used in a variety of scientific fields. Further research is needed to understand its mechanism of action, and to develop new applications for this compound. Additionally, research is needed to improve the synthesis of this compound and to develop methods for its safe and efficient use in laboratory experiments. Finally, further research is needed to understand the biochemical and physiological effects of this compound, and to develop new therapeutic applications for this compound.
Synthesemethoden
Benzyl N-(isoquinolin-4-yl)carbamate can be synthesized in a variety of ways. The most common method is by the reaction of isopropyl isoquinoline with benzyl carbamate. This reaction produces a mixture of the desired product and an impurity, which can be removed by recrystallization. Other methods for synthesizing this compound include the reaction of isopropyl isoquinoline with benzyl chloride, and the reaction of benzyl chloride with isopropyl isoquinoline in the presence of an acid catalyst.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-(isoquinolin-4-yl)carbamate involves the reaction of benzyl chloroformate with isoquinoline-4-amine in the presence of a base to form benzyl N-(isoquinolin-4-yl)carbamate.", "Starting Materials": [ "Benzyl chloroformate", "Isoquinoline-4-amine", "Base (such as triethylamine or sodium hydroxide)", "Solvent (such as dichloromethane or ethanol)" ], "Reaction": [ "Add isoquinoline-4-amine to a solution of benzyl chloroformate in a solvent such as dichloromethane or ethanol.", "Add a base such as triethylamine or sodium hydroxide to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
23891-29-4 |
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



